REACTION_CXSMILES
|
[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH:11]C(=O)OCC2C=CC=CC=2)=[N:6][CH:5]=1)([CH3:3])[CH3:2]>CO.[Pd]>[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH2:11])=[N:6][CH:5]=1)([CH3:3])[CH3:2]
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Name
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benzyl [2-(5-isopropyl-oxazol-2-yl)-ethyl]-carbamate
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Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CN=C(O1)CCNC(OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
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130 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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3.5 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the catalyst is removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated down
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with dichloromethane and potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CN=C(O1)CCN
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |